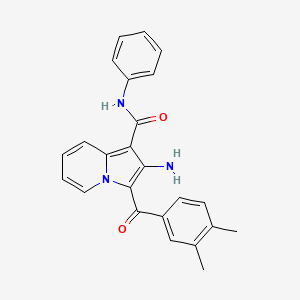

2-amino-3-(3,4-dimethylbenzoyl)-N-phenylindolizine-1-carboxamide

Description

2-Amino-3-(3,4-dimethylbenzoyl)-N-phenylindolizine-1-carboxamide is a heterocyclic compound featuring an indolizine core substituted with a 3,4-dimethylbenzoyl group at position 3, a phenylcarboxamide at position 1, and an amino group at position 2. The indolizine scaffold, a bicyclic structure combining pyrrole and pyridine rings, confers rigidity and electronic diversity, making it a promising candidate for pharmaceutical applications.

Synthesis of such compounds typically involves multi-step reactions, including cyclization and functional group transformations. For example, analogous carboxamide derivatives are synthesized via coupling reactions between acyl chlorides and amines, as demonstrated in the preparation of N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide using 3-methylbenzoyl chloride and amino alcohols .

Properties

IUPAC Name |

2-amino-3-(3,4-dimethylbenzoyl)-N-phenylindolizine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21N3O2/c1-15-11-12-17(14-16(15)2)23(28)22-21(25)20(19-10-6-7-13-27(19)22)24(29)26-18-8-4-3-5-9-18/h3-14H,25H2,1-2H3,(H,26,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDYNXQMNXVDPEE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)C2=C(C(=C3N2C=CC=C3)C(=O)NC4=CC=CC=C4)N)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of indole derivatives, including 2-amino-3-(3,4-dimethylbenzoyl)-N-phenylindolizine-1-carboxamide, often involves multi-step processes. One common method is the Sonogashira reaction, which involves coupling an acetoxyaryl iodide with an alkyne . This reaction typically requires a palladium catalyst and a copper co-catalyst under an inert atmosphere. The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and bases such as triethylamine.

Industrial Production Methods

Industrial production of such compounds may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, are increasingly being adopted in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-amino-3-(3,4-dimethylbenzoyl)-N-phenylindolizine-1-carboxamide can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols) are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .

Scientific Research Applications

2-amino-3-(3,4-dimethylbenzoyl)-N-phenylindolizine-1-carboxamide has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: It is studied for its potential biological activities, including antiviral, anti-inflammatory, and anticancer properties.

Medicine: It is investigated for its potential therapeutic applications, such as in the treatment of cancer and infectious diseases.

Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 2-amino-3-(3,4-dimethylbenzoyl)-N-phenylindolizine-1-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Functional Groups

The compound’s structural analogs can be categorized based on core scaffolds, aryl substituents, and functional groups. A notable comparison arises with patented carbamate and carboxamide derivatives from SK Biopharmaceuticals (e.g., (2R)-2-amino-3-(4-fluorophenyl)propyl(aminocarbonyl)methylcarbamate), which share aryl-substituted propyl backbones but differ in core structure and functionalization .

Key distinctions include :

- Core Scaffold : The indolizine core in the target compound introduces conformational constraints absent in linear propyl-based analogs. This may enhance target selectivity due to reduced rotational freedom.

- Aryl Substituents: The 3,4-dimethylbenzoyl group provides steric bulk and moderate electron-donating effects, contrasting with halogenated (e.g., 4-fluorophenyl) or nitro-substituted aryl groups in patented compounds.

- Functional Groups : The carboxamide group in the target compound differs from carbamates in patented analogs. Carbamates are more prone to enzymatic hydrolysis, which could shorten half-life compared to the more stable carboxamide linkage.

Hypothesized Pharmacological Implications

The table below summarizes structural and functional differences and their hypothesized effects:

Biological Activity

2-amino-3-(3,4-dimethylbenzoyl)-N-phenylindolizine-1-carboxamide is a compound belonging to the indolizine family, which has garnered attention due to its diverse biological activities and potential therapeutic applications. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's IUPAC name is this compound. It features an indolizine core with a benzoyl group and an amino group, contributing to its unique chemical properties.

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₁₈N₃O₂ |

| Molecular Weight | 306.36 g/mol |

| Melting Point | Not specified |

Anticancer Properties

Research indicates that indolizine derivatives, including this compound, exhibit significant anticancer activity. They have been studied for their ability to inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance, studies show that similar compounds can inhibit vascular endothelial growth factor (VEGF) signaling pathways, which are crucial for tumor growth and metastasis .

Antiviral and Anti-inflammatory Effects

The compound has also been investigated for its antiviral and anti-inflammatory properties. Indolizines have demonstrated efficacy against viral infections by interfering with viral replication processes. Additionally, they exhibit anti-inflammatory effects by modulating cytokine production and reducing oxidative stress .

The biological activity of this compound is attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in cancer progression or inflammation.

- Receptor Modulation : It can bind to receptors that regulate cellular signaling pathways related to growth and inflammation.

Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry evaluated the anticancer properties of various indolizine derivatives. The results indicated that compounds similar to this compound showed potent activity against human breast cancer cells (MCF-7), with IC50 values in the low micromolar range. The mechanism involved apoptosis induction via the mitochondrial pathway.

Study 2: Antiviral Potential

In another research article from Bioorganic & Medicinal Chemistry Letters, the compound was tested against several viruses. Results showed significant antiviral activity against influenza virus A (H1N1), with a reduction in viral load by more than 70% at specific concentrations. The study suggested that the compound interfered with viral entry into host cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.